molecular formula C24H15FN2O2 B5975206 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide

Cat. No. B5975206
M. Wt: 382.4 g/mol
InChI Key: CMBNUIQHOJRGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide, also known as BCI-121, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In We will also discuss the current scientific research applications of this compound and list potential future directions for its use.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Specifically, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide has been found to inhibit the activity of protein kinase CK2, which is involved in a range of cellular processes, including cell growth, differentiation, and apoptosis. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide has also been found to inhibit the activity of the chaperone protein Hsp90, which is involved in protein folding and stabilization. The inhibition of these proteins may explain some of the biochemical and physiological effects of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide.
Biochemical and Physiological Effects
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide has been found to modulate the activity of certain ion channels, including the TRPV1 channel, which is involved in pain sensation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide is its specificity for certain enzymes and proteins. This specificity makes it a valuable tool for studying the mechanisms of various biological processes. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to the use of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide. Its synthesis is a multi-step process that requires expertise in organic chemistry, and the compound is relatively expensive to produce. Additionally, the mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide in scientific research. One area of interest is the potential therapeutic applications of this compound. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide has been found to exhibit potential therapeutic effects in certain disease models, including cancer and neurodegenerative diseases. Further research is needed to explore the therapeutic potential of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide in these and other disease models. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide may be used as a tool to study the mechanisms of various biological processes, including the role of protein-protein interactions and enzyme activity in disease states. Finally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide may be used as a fluorescent probe to visualize biological structures and processes in living cells, which could provide valuable insights into cellular function and disease mechanisms.

Synthesis Methods

The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for this synthesis are 3-fluoroaniline, salicylic acid, and 2-naphthoyl chloride. These compounds are combined in the presence of a catalyst and heated to produce the intermediate product, which is then purified and treated with additional reagents to yield the final compound. The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide is a multi-step process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide has been found to have a range of scientific research applications. It has been used as a tool to study the mechanisms of various biological processes, including cell signaling, protein-protein interactions, and enzyme activity. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide has also been used in drug discovery efforts, as it has been found to exhibit potential therapeutic effects in certain disease models. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide has been used as a fluorescent probe to visualize biological structures and processes in living cells.

properties

IUPAC Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN2O2/c25-19-7-3-6-18(13-19)24-27-21-14-20(10-11-22(21)29-24)26-23(28)17-9-8-15-4-1-2-5-16(15)12-17/h1-14H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBNUIQHOJRGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

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